Ethyl 6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Ethyl 6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound belonging to the class of tetrahydropyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a piperazine ring substituted with a 3-chlorophenyl group, a tetrahydropyrimidine ring, and an ethyl ester group, making it a molecule of interest in medicinal chemistry.
Properties
IUPAC Name |
ethyl 6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN4O3/c1-2-32-23(30)21-20(26-24(31)27-22(21)17-7-4-3-5-8-17)16-28-11-13-29(14-12-28)19-10-6-9-18(25)15-19/h3-10,15,22H,2,11-14,16H2,1H3,(H2,26,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZGJHGNSMBNKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2)CN3CCN(CC3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The reaction conditions often require a solvent such as ethanol and a catalyst like p-toluenesulfonic acid . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, reaction time, and the use of high-purity reagents.
Chemical Reactions Analysis
Ethyl 6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, where the chlorine atom can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the reactions.
Scientific Research Applications
Ethyl 6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying interactions with biological targets, such as enzymes and receptors.
Industry: It is used in the development of new pharmaceuticals and agrochemicals, contributing to the advancement of these industries.
Mechanism of Action
The mechanism of action of Ethyl 6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, altering their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or modulate receptor activity to produce desired biological responses.
Comparison with Similar Compounds
Ethyl 6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other tetrahydropyrimidine derivatives, such as:
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound has a similar core structure but differs in the substituents on the piperazine ring.
Ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Another related compound with variations in the phenyl group substitutions.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and potential therapeutic applications.
Biological Activity
Ethyl 6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula . It features a tetrahydropyrimidine core, which is known for its role in various biological activities, including neuroprotective effects and potential applications in treating neurological disorders.
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 460.93 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Neuroprotective Effects
Research indicates that the compound exhibits neuroprotective activity , particularly in models of cerebral ischemia. A study demonstrated that it significantly prolonged survival times in mice subjected to acute cerebral ischemia, suggesting its potential as a neuroprotective agent. The mechanism appears to involve modulation of neurotransmitter systems and reduction of oxidative stress during ischemic events .
Case Study: Acute Cerebral Ischemia
In a controlled experiment involving Kunming mice, the compound was administered intraperitoneally. Results showed a statistically significant increase in survival time compared to control groups receiving saline. The data suggest that the compound may help mitigate neuronal damage during ischemic episodes .
Table 2: Antibacterial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 1.4 µM |
| Compound B | Escherichia coli | 200 nM |
| Ethyl Derivative | Pseudomonas aeruginosa | 55 nM |
The biological activity of this compound may be attributed to several mechanisms:
- Calcium Channel Modulation : Similar compounds have been noted for their ability to act as calcium channel blockers, which can influence neuronal excitability and protect against excitotoxicity.
- Antioxidant Properties : The presence of phenolic structures may confer antioxidant capabilities, reducing oxidative stress associated with various pathological conditions.
- Neurotransmitter Regulation : By influencing neurotransmitter levels, particularly serotonin and dopamine through piperazine moieties, the compound may enhance mood and cognitive function.
Q & A
Q. What is the typical synthetic pathway for this compound, and what key reaction conditions optimize yield and purity?
The synthesis involves multi-step reactions: (1) formation of the tetrahydropyrimidine core via Biginelli-like condensation of ethyl acetoacetate, urea, and substituted benzaldehyde; (2) N-alkylation of the piperazine moiety using 1-(3-chlorophenyl)piperazine and a methylene linker (e.g., chloromethyl intermediate). Critical conditions include refluxing in anhydrous ethanol or dichloromethane with triethylamine as a base (60–80°C, 12–24 hours). Yield optimization requires strict moisture control and inert atmospheres to prevent side reactions .
Q. Which spectroscopic techniques confirm structural integrity and purity?
- 1H/13C NMR : Assigns proton environments (e.g., piperazine N–CH2–, tetrahydropyrimidine NH).
- HPLC-MS : Validates molecular ion peaks ([M+H]+) and purity (>95% via reverse-phase C18 columns, acetonitrile/water gradient).
- FT-IR : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and NH/OH bands. Cross-validation with elemental analysis ensures stoichiometric accuracy .
Q. What in vitro assays are recommended for preliminary pharmacological screening?
- Receptor binding assays : Screen for affinity at dopamine (D2/D3) and serotonin (5-HT1A/2A) receptors due to structural similarity to antipsychotic agents.
- Enzyme inhibition : Test against acetylcholinesterase or phosphodiesterases using fluorometric/colorimetric kits.
- Cytotoxicity : MTT assays on HEK-293 or HepG2 cell lines to assess safety margins .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies evaluate the 3-chlorophenylpiperazine moiety’s role?
- Analog synthesis : Replace 3-chlorophenyl with 2-fluoro-, 4-methoxy-, or unsubstituted phenyl groups.
- Binding assays : Compare Ki values at D2/5-HT1A receptors via radioligand displacement (e.g., [³H]spiperone).
- Molecular dynamics simulations : Analyze ligand-receptor hydrogen bonding and hydrophobic interactions using AutoDock Vina .
Q. What computational approaches predict target interactions with dopamine/serotonin receptors?
- Docking studies : Use Schrödinger Suite or MOE to model binding poses in receptor crystal structures (e.g., PDB: 6CM4 for D3).
- Pharmacophore mapping : Identify critical features (e.g., aromatic π-stacking, basic nitrogen) using LigandScout.
- ADMET prediction : SwissADME or pkCSM to estimate blood-brain barrier permeability and metabolic stability .
Q. How to resolve contradictions between in vitro activity and docking predictions?
- Orthogonal assays : Validate binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
- Metabolite screening : LC-MS/MS to detect instability or active metabolites.
- Crystallography : Solve co-crystal structures with target proteins to confirm binding modes .
Q. How do DSC/TGA data inform formulation challenges?
- Thermal stability : DSC identifies melting points (Tm) and polymorphic transitions; TGA quantifies decomposition temperatures (Td >200°C suggests solid dosage feasibility).
- Excipient compatibility : Co-grind with lactose or PVP and monitor thermal behavior shifts.
- Hygroscopicity : Dynamic vapor sorption (DVS) tests at 25°C/60% RH guide storage conditions .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
